LogP and Hydrophobicity: Quantified Impact on Partitioning and Membrane Permeability
The calculated octanol-water partition coefficient (LogP) for 4-Ethynyl-benzeneacetic acid Methyl ester is 2.1 [1]. This is a key differentiator from the structurally similar but more polar 4-Ethynylbenzoic acid methyl ester (CAS 3034-86-4), which lacks the methylene spacer and has a lower predicted LogP. The presence of the -CH₂- group in the target compound increases its hydrophobicity, which directly correlates with enhanced membrane permeability and altered distribution profiles in biological assays .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.1 (predicted) |
| Comparator Or Baseline | 4-Ethynylbenzoic acid methyl ester (CAS 3034-86-4) |
| Quantified Difference | Increased LogP (less polar) relative to benzoate analog |
| Conditions | In silico prediction |
Why This Matters
For applications in drug discovery, a LogP of 2.1 is within a favorable range for oral bioavailability, suggesting this scaffold may have superior ADME properties compared to more polar analogs.
- [1] MolAid. (n.d.). methyl 4-ethynylphenylacetate | 154498-13-2. Retrieved April 20, 2026. View Source
